molecular formula C10H11NS B6604405 1-phenylcyclopropane-1-carbothioamide CAS No. 870862-28-5

1-phenylcyclopropane-1-carbothioamide

Cat. No. B6604405
CAS RN: 870862-28-5
M. Wt: 177.27 g/mol
InChI Key: LBHVAPBTHOCEEZ-UHFFFAOYSA-N
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Description

1-Phenylcyclopropane-1-carbothioamide (PCCA) is an organic compound with a cyclopropyl ring, a carboxamide group, and an aromatic ring. It is a colorless, odorless, and crystalline solid, and is soluble in most organic solvents. PCCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, surfactants, and in the development of new catalysts.

Scientific Research Applications

1-phenylcyclopropane-1-carbothioamide has been used extensively in scientific research. It is a common intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has also been used in the synthesis of polymers, surfactants, and catalysts. In addition, 1-phenylcyclopropane-1-carbothioamide has been used in the development of new drugs and compounds, as well as in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-phenylcyclopropane-1-carbothioamide is not yet fully understood. However, it is believed that 1-phenylcyclopropane-1-carbothioamide binds to proteins and other molecules in the body, and may act as an inhibitor of certain enzymes or other biochemical processes. It is also believed that 1-phenylcyclopropane-1-carbothioamide may act as a pro-drug, releasing active metabolites when metabolized in the body.
Biochemical and Physiological Effects
1-phenylcyclopropane-1-carbothioamide has been studied for its potential biochemical and physiological effects. Studies have shown that 1-phenylcyclopropane-1-carbothioamide may affect the activity of certain enzymes, as well as the expression of certain genes. It has also been shown to affect the levels of certain hormones, such as cortisol and adrenaline. In addition, 1-phenylcyclopropane-1-carbothioamide has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-phenylcyclopropane-1-carbothioamide is an ideal compound for use in laboratory experiments due to its low cost and availability. It is a versatile compound, and can be used in a variety of different applications. However, 1-phenylcyclopropane-1-carbothioamide has some limitations. It is not very soluble in water, and is not very stable in the presence of light or oxygen. Additionally, 1-phenylcyclopropane-1-carbothioamide can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving 1-phenylcyclopropane-1-carbothioamide. One potential direction is to further study its biochemical and physiological effects. Additionally, more research could be done on the synthesis of 1-phenylcyclopropane-1-carbothioamide and its potential applications in the synthesis of new drugs and compounds. Furthermore, research could be done on the mechanism of action of 1-phenylcyclopropane-1-carbothioamide, as well as its potential toxicity. Finally, research could be done on the potential uses of 1-phenylcyclopropane-1-carbothioamide in drug delivery systems and drug formulations.

properties

IUPAC Name

1-phenylcyclopropane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHVAPBTHOCEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870862-28-5
Record name 1-phenylcyclopropane-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Phenylcyclopropanenitrile (1-1, 10.0 g, 69.8 mmol) and sodium hydrosulfide hydrate (0.98 g, 17.5 mmol) were mixed in a 350 mL glass bomb and dissolved in 50 mL anhydrous EtOH. The resulting solution was cooled to −20° C. and a stream of H2S was bubbled through the mixture for 30 min. The bomb was sealed and heated to 90° C. for 2 days. The dark mixture was cooled to −25° C. and N2 was bubbled through for 1 h. The reaction mixture was diluted with H2O (50 mL) and extracted with Et2O (3×50 mL). The combined organic layers were dried (MgSO4), filtered and concentrated. The crude thioamide was triturated with hexanes to provide pure 1-phenylcyclopropanecarbothioamide (1-2) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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